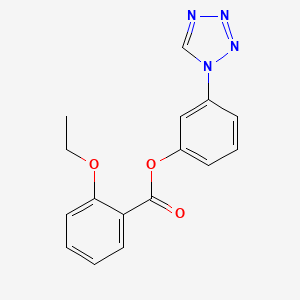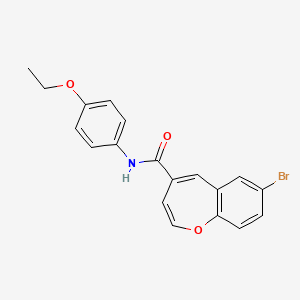
3-(1H-tetrazol-1-yl)phenyl 2-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-ethoxybenzoate is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to an ethoxybenzoate moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable component in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-ethoxybenzoate typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent esterification with 2-ethoxybenzoic acid. One common method for synthesizing tetrazoles is the reaction of amines with sodium azide and triethyl orthoformate under acidic conditions . The resulting tetrazole can then be coupled with a phenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as zinc salts or ionic liquids can enhance the efficiency of the synthesis . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and increase product yield .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form nitro derivatives.
Reduction: Reduction of the tetrazole ring can yield amine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products
Oxidation: Nitro-substituted tetrazole derivatives.
Reduction: Amine-substituted tetrazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing it to bind to active sites of enzymes and inhibit their activity . Additionally, the compound’s ability to form stable complexes with metal ions can be leveraged in the design of coordination polymers and other advanced materials .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole: Similar structure but lacks the ethoxybenzoate moiety.
2-(1H-Tetrazol-5-yl)benzoic acid: Contains a carboxylic acid group instead of an ethoxybenzoate group.
5-Substituted tetrazoles: Various derivatives with different substituents on the tetrazole ring.
Uniqueness
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-ethoxybenzoate is unique due to the presence of both the tetrazole ring and the ethoxybenzoate moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in drug design, materials science, and other fields .
Properties
Molecular Formula |
C16H14N4O3 |
|---|---|
Molecular Weight |
310.31 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 2-ethoxybenzoate |
InChI |
InChI=1S/C16H14N4O3/c1-2-22-15-9-4-3-8-14(15)16(21)23-13-7-5-6-12(10-13)20-11-17-18-19-20/h3-11H,2H2,1H3 |
InChI Key |
MPCVCZTZQVGDLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-4-nitrobenzamide](/img/structure/B11327646.png)

![N-butyl-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11327654.png)
![5-bromo-N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B11327657.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-methylbenzamide](/img/structure/B11327660.png)
![N-(4-chlorophenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11327673.png)
![N-{3-[5-amino-3-oxo-4-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]phenyl}acetamide](/img/structure/B11327678.png)

![2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B11327692.png)

![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-4-methoxybenzamide](/img/structure/B11327697.png)

![2-(4-methoxybenzyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11327717.png)
![N-[4-(dimethylamino)benzyl]-2-fluoro-N-(pyridin-2-yl)benzamide](/img/structure/B11327721.png)
